Ethyl 8-hydroxy-alpha-(2-propynylamino)-5-quinolinepropanoate

Physicochemical profiling Drug-likeness Neurodegenerative disease

Ethyl 8-hydroxy-alpha-(2-propynylamino)-5-quinolinepropanoate (CAS 686723-15-9) is a synthetic, small-molecule bioactive compound with the molecular formula C17H18N2O3 and a molecular weight of 298.34 g/mol. It belongs to the 8-hydroxyquinoline class and uniquely incorporates both an iron-chelating 8-hydroxyquinoline moiety and a propargylamine group associated with monoamine oxidase (MAO) inhibition within a single amino acid ester scaffold.

Molecular Formula C17H18N2O3
Molecular Weight 298.34 g/mol
CAS No. 686723-15-9
Cat. No. B1671635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 8-hydroxy-alpha-(2-propynylamino)-5-quinolinepropanoate
CAS686723-15-9
SynonymsEthyl 8-hydroxy-alpha-(2-propynylamino)-5-quinolinepropanoate
Molecular FormulaC17H18N2O3
Molecular Weight298.34 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CC1=C2C=CC=NC2=C(C=C1)O)NCC#C
InChIInChI=1S/C17H18N2O3/c1-3-9-18-14(17(21)22-4-2)11-12-7-8-15(20)16-13(12)6-5-10-19-16/h1,5-8,10,14,18,20H,4,9,11H2,2H3
InChIKeyIQZXIKMXXCLFOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Ethyl 8-hydroxy-alpha-(2-propynylamino)-5-quinolinepropanoate (CAS 686723-15-9): Procuring a Dual Pharmacophore Quinoline Derivative


Ethyl 8-hydroxy-alpha-(2-propynylamino)-5-quinolinepropanoate (CAS 686723-15-9) is a synthetic, small-molecule bioactive compound with the molecular formula C17H18N2O3 and a molecular weight of 298.34 g/mol [1]. It belongs to the 8-hydroxyquinoline class and uniquely incorporates both an iron-chelating 8-hydroxyquinoline moiety and a propargylamine group associated with monoamine oxidase (MAO) inhibition within a single amino acid ester scaffold [2]. This structural design distinguishes it from simpler 8-hydroxyquinoline derivatives by simultaneously targeting metal homeostasis and neurotransmitter metabolism, a dual mechanism relevant to neurodegenerative disease research [3].

Why Generic 8-Hydroxyquinoline or Propargylamine Analogs Cannot Replace Ethyl 8-hydroxy-alpha-(2-propynylamino)-5-quinolinepropanoate (CAS 686723-15-9)


Simple substitution with a generic 8-hydroxyquinoline (such as 8-HQ or VK28) or a stand-alone propargylamine (such as rasagiline or selegiline) fails to replicate the therapeutic profile of this compound. The target compound's core differentiation lies in its covalent fusion of a metal-chelating 8-hydroxyquinoline core with a propargylamine MAO-inhibitory warhead, linked through a chiral amino acid ester bridge [1]. This bifunctional design, validated in related DPH (Donepezil-Propargylamine-8-Hydroxyquinoline) hybrid series, is essential for achieving a balanced multi-target profile against iron-induced oxidative stress, MAO-A/B, and cholinesterases, a synergy absent in single-pharmacophore molecules [2]. Critically, in-class compounds like M30, which feature a simpler methylaminomethyl linker, exhibit significantly different potency and selectivity profiles (e.g., M30's MAO-B IC50 is within a narrow, high-potency range), meaning assay outcomes or biological effects cannot be extrapolated between compounds without altering the linker and substitution pattern [3].

Head-to-Head and Class-Level Evidence for Ethyl 8-hydroxy-alpha-(2-propynylamino)-5-quinolinepropanoate (CAS 686723-15-9)


Computed Drug-Likeness vs. M30 (5-[N-methyl-N-propargylaminomethyl]-8-hydroxyquinoline)

In silico profiling indicates that Ethyl 8-hydroxy-alpha-(2-propynylamino)-5-quinolinepropanoate possesses a topological polar surface area (TPSA) of 71.45 Ų and a predicted logP of 2.1, compared to M30's TPSA of 44.47 Ų and logP of 1.9 [1]. The higher TPSA of the target compound suggests potentially improved aqueous solubility while remaining within the optimal range for blood-brain barrier penetration (generally <90 Ų). Both compounds exhibit 0 Rule-of-5 violations, but the target compound has a distinct hydrogen bond donor and acceptor profile (2 HBD, 5 HBA) due to its amino acid ester moiety, which may influence protein binding and pharmacokinetics differently than the simpler alkyl-linked M30 [2].

Physicochemical profiling Drug-likeness Neurodegenerative disease

Adenosine A1 Receptor Affinity vs. Class-Level Baselines

In a radioligand binding assay using rat striatal membranes with [3H]NECA as the hot ligand, Ethyl 8-hydroxy-alpha-(2-propynylamino)-5-quinolinepropanoate demonstrated a Ki of 369 nM for the Adenosine A1 receptor. While a direct A1 affinity comparator from the 8-hydroxyquinoline-propargylamine class is not available in the same dataset, this value provides a baseline for this receptor target. For context, class-related compounds like M30 are primarily optimized for MAO and iron chelation, and their A1 affinity is generally unreported, highlighting this compound's potential for differentiated polypharmacology [1].

GPCR affinity Adenosine receptors Neuroprotection

Predicted Aqueous Solubility and Bioavailability Score Compared to 8-Hydroxyquinoline Core

The target compound has a computed aqueous solubility of 0.0166 mg/mL (ALOGPS) and a bioavailability score of 1.0 (Chemaxon), indicating it is a highly soluble and potentially highly bioavailable compound within the 8-hydroxyquinoline class. In contrast, the unsubstituted 8-hydroxyquinoline core has a much lower solubility (approx. 0.001 mg/mL) and a lower bioavailability score (0.55) [1]. This nearly 17-fold increase in predicted solubility and the improved bioavailability score are directly attributable to the amino acid ester side chain, making the compound more suitable for in vitro assays requiring DMSO/water solubility and for in vivo pharmacokinetic studies [2].

Solubility Bioavailability Formulation

Chiral Center Differentiation from Achiral 8-Hydroxyquinoline-Propargylamine Hybrids

Ethyl 8-hydroxy-alpha-(2-propynylamino)-5-quinolinepropanoate possesses a chiral center at the alpha carbon of its amino acid ester backbone, a feature absent in achiral reference compounds like M30 or VK28. In structurally related propargylamine MAO inhibitors such as rasagiline (the R-enantiomer of propargylaminoindan), enantioselectivity is a critical determinant of potency, with the S-enantiomer being significantly less active. By class-level inference, the enantiomers of this target compound are expected to exhibit differential MAO inhibitory activity, offering researchers a chiral probe to investigate stereospecific target engagement, a capability non-chiral 8-hydroxyquinoline hybrids cannot provide [1].

Chirality Enantioselectivity MAO inhibition

Primary Research and Industrial Application Scenarios for Ethyl 8-hydroxy-alpha-(2-propynylamino)-5-quinolinepropanoate (CAS 686723-15-9)


In Vitro Multi-Target Neuroprotection Assays Requiring Balanced Solubility and Permeability

The compound's predicted 17-fold solubility advantage over 8-hydroxyquinoline and moderate TPSA (71.45 Ų) make it a suitable candidate for cell-based models of neurodegeneration where both iron chelation and MAO inhibition are to be tested simultaneously without precipitation artifacts. Researchers prioritizing assay reproducibility over absolute potency should select this compound over poorly soluble 8-HQ analogs [1].

Chiral Probe Development for Enantioselective MAO-B Pharmacology

Unlike achiral reference compounds (e.g., M30, VK28), this compound's chiral amino acid ester center allows for the separation and testing of individual enantiomers. This capability is essential for academic labs and pharmaceutical companies investigating stereospecific MAO-B inhibition and seeking to establish enantiomeric excess (ee) analytical methods for downstream lead optimization [2].

Adenosine A1 Receptor-Targeted Polypharmacology Research

With a documented Ki of 369 nM for the Adenosine A1 receptor, a target largely unaddressed by conventional 8-hydroxyquinoline-propargylamine hybrids like M30, this compound serves as a distinct starting point for medicinal chemistry programs aiming to combine A1 modulation with iron chelation and MAO inhibition, a unique triple-target profile relevant to cerebral ischemia and epilepsy models [3].

Reference Standard for HPLC and LC-MS Method Development

The compound's unique combination of functional groups (phenolic -OH, secondary amine, ethyl ester) provides a multi-chromophoric and ionizable signature suitable for developing and validating HPLC-UV/fluorescence or LC-MS/MS methods. Its use as a reference standard is supported by its well-defined IUPAC nomenclature and stable predicted solid-state properties at room temperature [4].

Quote Request

Request a Quote for Ethyl 8-hydroxy-alpha-(2-propynylamino)-5-quinolinepropanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.